2-Iodo-4-methyloxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-methyloxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H3IN2O It is characterized by the presence of an oxazole ring substituted with an iodine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyloxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodo-4-methyl-5-nitrooxazole with a suitable nitrile source under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyloxazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different functional groups. Reduction reactions can also modify the nitrile group to form amines or other derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.
Cross-Coupling Reactions: Catalysts such as palladium or nickel complexes, along with appropriate ligands and bases, are used in these reactions.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, amines, and various carbon-carbon bonded derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Iodo-4-methyloxazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyloxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-methyloxazole-5-carboxylic acid
- 2-Iodo-4-methyloxazole-5-methylamine
- 2-Iodo-4-methyloxazole-5-ethyl ester
Uniqueness
2-Iodo-4-methyloxazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the iodine atom and the nitrile group makes it a versatile intermediate for various synthetic transformations and applications .
Properties
Molecular Formula |
C5H3IN2O |
---|---|
Molecular Weight |
233.99 g/mol |
IUPAC Name |
2-iodo-4-methyl-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C5H3IN2O/c1-3-4(2-7)9-5(6)8-3/h1H3 |
InChI Key |
BZYKTLBHVZKZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.